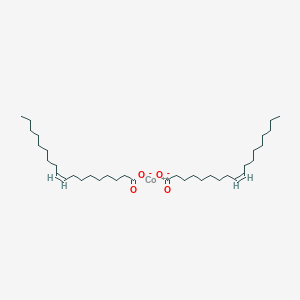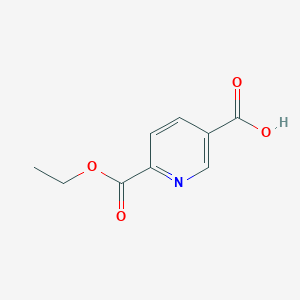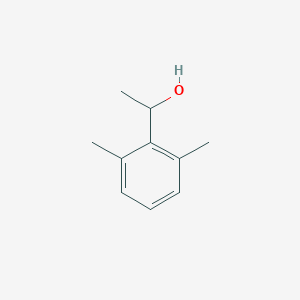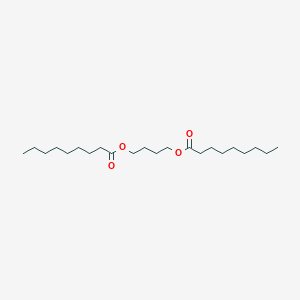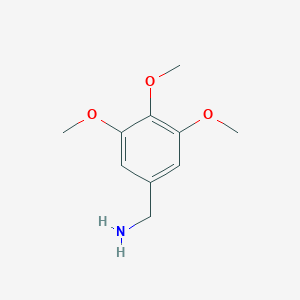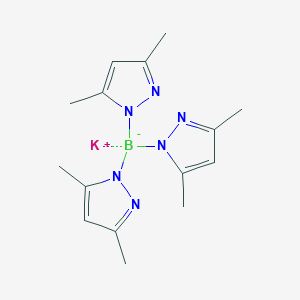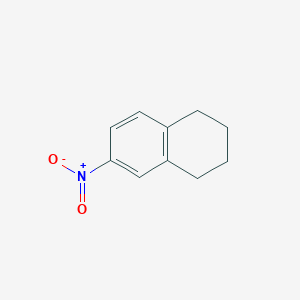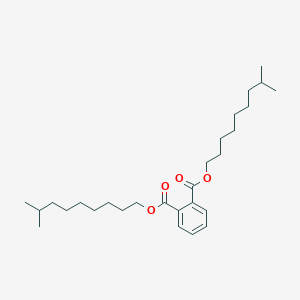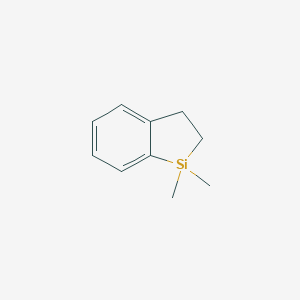
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound that belongs to the class of silaindenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is not fully understood. However, studies have shown that it can act as a Lewis acid, which can facilitate chemical reactions. It can also undergo reversible electrochemical reactions, making it a potential candidate for use in energy storage devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. However, some studies have shown that it can interact with enzymes and proteins, indicating its potential use in drug discovery and design.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- in lab experiments include its unique chemical properties, which make it a versatile building block for the synthesis of new materials and catalysts. However, the limitations include the complex synthesis method and the need for specialized equipment and skills.
Zukünftige Richtungen
There are several future directions for research on 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. One potential direction is the development of new materials using this compound as a building block. Additionally, the use of this compound in energy storage devices and drug discovery and design should be further explored. The mechanism of action of this compound should also be studied in detail to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound with potential applications in various fields, including materials science, organic chemistry, and biochemistry. Its unique chemical properties make it a versatile building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Synthesemethoden
The synthesis of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a complex process that involves several steps. One of the commonly used methods is the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with an alkyl lithium reagent. Another method involves the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with a Grignard reagent. The synthesis of this compound requires specialized equipment and skills and should be carried out under strict safety protocols.
Wissenschaftliche Forschungsanwendungen
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- has several potential applications in scientific research. It has been used as a building block in the synthesis of new materials, including polymers, liquid crystals, and organic semiconductors. It has also been used in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in drug discovery and design due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
17158-48-4 |
|---|---|
Produktname |
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- |
Molekularformel |
C10H14Si |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Kanonische SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
Andere CAS-Nummern |
17158-48-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
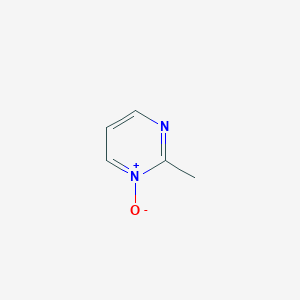
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
